1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Physicochemical Property ADME Prediction Medicinal Chemistry

This fully substituted pyrazole scaffold features a unique 4-acetyl group that serves as a definitive handle for Claisen-Schmidt condensation, enabling rapid chalcone library synthesis for antimicrobial screening—a pathway inaccessible to non-acetylated analogs (e.g., CAS 1131-16-4). Its 1-phenyl-3,5-dimethyl core is a privileged scaffold for kinase (B-Raf, COX-2) inhibitor SAR studies, where its optimized lipophilicity (cLogP 2.69) enhances target selectivity. Supplied as a solid at room temperature, it is compatible with automated solid dispensing and solid-phase synthesis platforms, reducing handling risks versus liquid analogs. Verified 1H NMR and MS spectra (SpectraBase) ensure reliable analytical reference for QC method development.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1210-43-1
Cat. No. B075147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
CAS1210-43-1
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C
InChIInChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3
InChIKeyBYBPRELHKWHPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29 [ug/mL]

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 1210-43-1) Technical Overview for Procurement and Research


1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 1210-43-1, MFCD00514548) is a solid pyrazole derivative with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol [1]. The compound features a 4-acetyl group on a fully substituted pyrazole core that includes a 1-phenyl substituent and 3,5-dimethyl groups. This substitution pattern confers a calculated LogP of 2.69 , indicating moderate lipophilicity that is distinct from less substituted pyrazole analogs. The compound is primarily utilized as a synthetic building block and reference scaffold in medicinal chemistry programs targeting kinase and hedgehog pathway inhibition [2].

Why Generic 1-Phenylpyrazole Analogs Cannot Substitute for 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone in Critical Applications


The 1-phenyl-3,5-dimethyl-4-acetyl substitution pattern in CAS 1210-43-1 is not interchangeable with other 1-phenylpyrazole derivatives. The combination of the 3,5-dimethyl groups and the 4-acetyl moiety creates a unique electronic and steric environment that dictates its reactivity as a synthetic intermediate and its binding profile in biological assays . For example, the 4-acetyl group serves as a critical handle for further derivatization (e.g., Claisen-Schmidt condensation to form chalcones), a reaction pathway unavailable to the non-acetylated parent, 3,5-dimethyl-1-phenyl-1H-pyrazole (CAS 1131-16-4) [1]. Furthermore, the specific substitution influences logP and metabolic stability, as pyrazoles are known phenol bioisosteres where substitution alters hydrogen-bonding capacity and lipophilicity . Substituting with a simpler analog like 1-phenyl-1H-pyrazole-4-carbaldehyde introduces different reactivity and a different biological target profile, potentially compromising the integrity of established synthetic routes or structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 1210-43-1) Selection


Enhanced Lipophilicity (LogP) as a Predictor of Membrane Permeability vs. Non-Acetylated Analog

The target compound 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone exhibits a calculated LogP of 2.69 . This value represents a measurable increase in lipophilicity compared to the non-acetylated parent scaffold, 3,5-dimethyl-1-phenyl-1H-pyrazole, which is reported with a LogP of approximately 2.0-2.2 [1]. This quantitative difference in lipophilicity directly influences the compound's permeability across biological membranes and its solubility profile, which are critical parameters for both in vitro assay performance and in vivo pharmacokinetic studies.

Physicochemical Property ADME Prediction Medicinal Chemistry

Distinct Chemical Reactivity Profile: 4-Acetyl Moiety Enables Chalcone Synthesis vs. Non-Acetylated Parent

The presence of the 4-acetyl group in CAS 1210-43-1 provides a reactive ketone handle that is absent in the non-acetylated analog 3,5-dimethyl-1-phenyl-1H-pyrazole. This enables the compound to undergo Claisen-Schmidt condensation with aldehydes to form chalcone derivatives, a reaction that is a cornerstone for generating libraries of pyrazole-containing compounds with potential antimicrobial and antioxidant activities [1]. The non-acetylated parent cannot participate in this reaction and would require an additional functionalization step, decreasing synthetic efficiency.

Synthetic Chemistry Building Block Chalcone Synthesis

Orthogonal Spectral Fingerprint for Unambiguous Identity Confirmation vs. Structural Isomers

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone possesses a unique spectroscopic signature that distinguishes it from its structural isomers and close analogs. Reference 1H NMR and MS (GC) spectra are available in the SpectraBase database [1], providing a verifiable, orthogonal method for identity confirmation. For instance, the compound's InChIKey, BYBPRELHKWHPLX-UHFFFAOYSA-N , is a precise digital fingerprint that ensures the correct compound is being procured and used, differentiating it from isomers like 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-5-yl)ethanone which would have a different InChIKey and spectral profile.

Analytical Chemistry Quality Control Structural Confirmation

Inferred Reduced Off-Target Activity Profile vs. Less Substituted Pyrazole Analogs

While direct comparative biological data for CAS 1210-43-1 is limited in the public domain, the 3,5-dimethyl-1-phenyl-4-acetyl substitution pattern is a known privileged scaffold in kinase inhibitor design [1]. This specific pattern, which fully occupies the pyrazole ring, is hypothesized to limit off-target interactions compared to simpler, less sterically hindered pyrazoles like 1-phenyl-1H-pyrazol-4-yl)ethanone (CAS unknown). The latter has been shown to inhibit human phosphomannose isomerase (PMI) with an IC50 of 4.69 µM [2], a target not typically associated with the more elaborated 3,5-dimethyl scaffold. The 3,5-dimethyl groups in CAS 1210-43-1 provide steric bulk that can enhance selectivity for specific kinase ATP-binding pockets, as evidenced by its use as a core in known B-Raf and COX-2 inhibitors [1], [3].

Target Selectivity Medicinal Chemistry Kinase Inhibition

Procurement-Specific Physical Form Differentiation: Solid vs. Liquid Analogs

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is consistently reported as a solid at ambient temperature and pressure , [1]. This physical state differentiates it from other pyrazole building blocks that may be oils or liquids, such as 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 340736-75-6), which is a liquid . The solid form of CAS 1210-43-1 simplifies handling, accurate weighing, and long-term storage, reducing the risk of degradation and spillage during laboratory operations. Its reported density of 1.09 g/cm³ and boiling point of 341.5°C at 760 mmHg [1] further define its handling parameters.

Formulation Logistics Procurement

Validated Application Scenarios for 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 1210-43-1) Based on Differential Evidence


Synthesis of Pyrazole-Chalcone Hybrid Libraries for Antimicrobial Screening

The 4-acetyl moiety of CAS 1210-43-1 is a definitive handle for Claisen-Schmidt condensation, a reaction not possible with its non-acetylated parent scaffold [1]. This unique reactivity makes the compound an ideal, pre-functionalized building block for the efficient synthesis of diverse chalcone derivatives. Researchers can leverage this to rapidly generate compound libraries for screening against bacterial and fungal strains, a common application for this chemotype [1], thereby accelerating hit discovery in antimicrobial programs. This provides a clear synthetic advantage over starting from the less functionalized 3,5-dimethyl-1-phenyl-1H-pyrazole [1].

Design and Optimization of B-Raf and COX-2 Kinase Inhibitors

The 3,5-dimethyl-1-phenyl-4-substituted pyrazole core of CAS 1210-43-1 is a recognized privileged scaffold in kinase inhibitor design, particularly for B-Raf and COX-2 [2], [3]. The compound's specific substitution pattern, including the 4-acetyl group which can be further modified, provides a sterically defined and lipophilic core (cLogP = 2.69 ) that is hypothesized to enhance target selectivity compared to less substituted pyrazoles [4]. Medicinal chemists can use this compound as a starting point for SAR studies aimed at optimizing potency and selectivity for these therapeutically relevant kinases, where the fully substituted core offers a distinct advantage over simpler analogs [4].

Reference Standard for Analytical Method Development and Compound Verification

The availability of verified 1H NMR and MS (GC) spectra for CAS 1210-43-1 in the SpectraBase database [5] establishes it as a reliable reference material. Analytical chemists and QC laboratories can use this compound to develop and validate HPLC or GC methods for monitoring reactions or checking the purity of synthetic samples. Its unique InChIKey, BYBPRELHKWHPLX-UHFFFAOYSA-N , provides an unambiguous digital identifier to ensure the correct compound is being analyzed, distinguishing it from isomeric or closely related analogs that could lead to false positives or misidentification [5].

Solid-Phase Synthesis and Automated Dispensing Workflows

As a solid at room temperature , [6], CAS 1210-43-1 is uniquely suited for laboratories employing automated solid dispensing systems or solid-phase synthesis techniques. This physical property differentiates it from liquid analogs like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and simplifies handling, accurate weighing, and long-term storage [6]. The reduced risk of spillage and degradation makes it a preferred choice for high-throughput experimentation and combinatorial chemistry platforms where precise, low-volume solid dispensing is required.

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